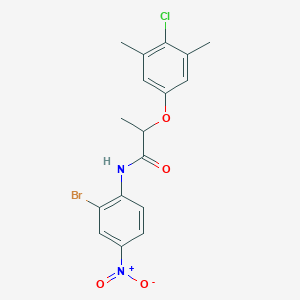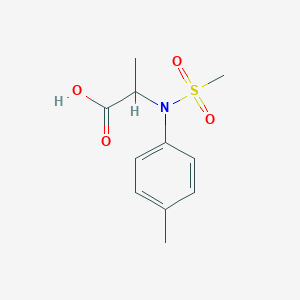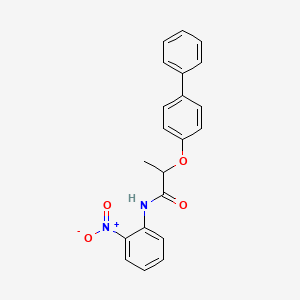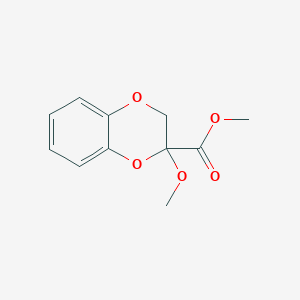
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide
描述
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide, also known as BNP7787, is a novel cytoprotective agent that has been developed for use in cancer therapy. It is a prodrug that is activated by glutathione, a natural antioxidant found in cells. BNP7787 has been shown to protect normal cells from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells.
作用机制
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide works by binding to and inactivating toxic metabolites of chemotherapy drugs, such as cisplatin and oxaliplatin. These metabolites can cause damage to normal cells, leading to side effects such as nephrotoxicity and neurotoxicity. N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide also enhances the effectiveness of chemotherapy drugs against cancer cells by inhibiting the repair of DNA damage in these cells.
Biochemical and Physiological Effects:
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of toxic metabolites of chemotherapy drugs in the blood, as well as in tissues such as the kidney and liver. N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has also been shown to reduce the levels of inflammatory cytokines in the blood, which can contribute to the side effects of chemotherapy. In addition, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been shown to protect normal cells from DNA damage caused by chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is its ability to protect normal cells from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells. This makes it a promising candidate for use in cancer therapy. However, there are also some limitations to its use. For example, N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide may interfere with the effectiveness of some chemotherapy drugs, such as carboplatin. In addition, the optimal dosage and timing of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide administration may vary depending on the type of chemotherapy drug being used.
未来方向
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide. One area of interest is the development of new formulations of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide that can be administered more easily and effectively. Another area of interest is the investigation of the potential use of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide in combination with other cytoprotective agents, such as amifostine. Finally, further research is needed to determine the optimal dosage and timing of N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide administration in different types of cancer therapy.
科学研究应用
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has been extensively studied in preclinical and clinical trials as a cytoprotective agent in cancer therapy. It has been shown to protect normal cells from the toxic effects of chemotherapy drugs, while enhancing the effectiveness of these drugs against cancer cells. N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide has also been shown to have potential applications in the treatment of radiation-induced damage to normal tissues.
属性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O4/c1-9-6-13(7-10(2)16(9)19)25-11(3)17(22)20-15-5-4-12(21(23)24)8-14(15)18/h4-8,11H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEIRMQTLPVDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-{4-[(2,2-dimethylpropanoyl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4174181.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B4174200.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4174203.png)
![4-[(3-bromo-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4174215.png)
![4-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide](/img/structure/B4174216.png)
![ethyl 3,3,3-trifluoro-2-{2-[(4-fluorobenzoyl)amino]-4-methyl-1,3-benzothiazol-6-yl}-2-hydroxypropanoate](/img/structure/B4174217.png)

![N-[2-(diethylamino)ethyl]-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4174230.png)

![ethyl 4-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4174251.png)
![4-amino-N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzenesulfonamide](/img/structure/B4174259.png)
![2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4174260.png)